molecular formula C16H17N3O2S B2932608 (7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione CAS No. 1212390-99-2

(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione

Cat. No.: B2932608
CAS No.: 1212390-99-2
M. Wt: 315.39
InChI Key: REZNUECAEULNEM-NSHDSACASA-N
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Description

(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[87003,7011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione is a complex organic compound with a unique tetracyclic structure

Properties

IUPAC Name

(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-10-8(2)7-9-12-13(22-15(9)17-10)16(21)19-6-4-5-11(19)14(20)18-12/h7,11H,3-6H2,1-2H3,(H,18,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZNUECAEULNEM-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C3=C(S2)C(=O)N4CCCC4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(C=C1C)C3=C(S2)C(=O)N4CCC[C@H]4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, hydride sources like Et3SiH for reductive reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with different functional groups or substituents. Examples include:

Uniqueness

The uniqueness of (7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione lies in its specific tetracyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound (7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione is a complex organic molecule with significant biological activity. Its unique tetracyclic structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a tetracyclic framework characterized by:

  • Ethyl and methyl substituents : These groups are crucial for its biological interactions.
  • Thia (sulfur) and triaza (nitrogen) components : These heteroatoms contribute to its reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:

  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against multiple bacterial strains.
AnticancerDemonstrated cytotoxic effects in cancer cell lines.
Anti-inflammatoryReduces inflammation markers in vitro.

Antimicrobial Activity

A study investigated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Research conducted on human cancer cell lines revealed that the compound induces apoptosis (programmed cell death). The mechanism involves the activation of caspases and disruption of mitochondrial membranes, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vitro studies showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This indicates its potential utility in managing inflammatory diseases.

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